molecular formula C13H13Cl2NO B12946712 (S)-5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one

(S)-5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one

Cat. No.: B12946712
M. Wt: 270.15 g/mol
InChI Key: RKQRQLJUZPFRIG-ZETCQYMHSA-N
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Description

(S)-5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dichloroisatin and (S)-1-cyclopropylethylamine.

    Condensation Reaction: The 5,7-dichloroisatin is reacted with (S)-1-cyclopropylethylamine under acidic conditions to form the desired isoindolinone structure.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindolinones with different functional groups.

Scientific Research Applications

(S)-5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-chloro-2-(1-cyclopropylethyl)isoindolin-1-one
  • 5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one

Uniqueness

(S)-5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C13H13Cl2NO

Molecular Weight

270.15 g/mol

IUPAC Name

5,7-dichloro-2-[(1S)-1-cyclopropylethyl]-3H-isoindol-1-one

InChI

InChI=1S/C13H13Cl2NO/c1-7(8-2-3-8)16-6-9-4-10(14)5-11(15)12(9)13(16)17/h4-5,7-8H,2-3,6H2,1H3/t7-/m0/s1

InChI Key

RKQRQLJUZPFRIG-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1CC1)N2CC3=C(C2=O)C(=CC(=C3)Cl)Cl

Canonical SMILES

CC(C1CC1)N2CC3=C(C2=O)C(=CC(=C3)Cl)Cl

Origin of Product

United States

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